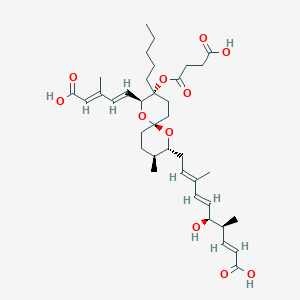

Reveromycin D

Description

This compound has been reported in Streptomyces with data available.

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFNCHDOAZCMT-SFKKXSHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Reveromycin D: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D is a member of the polyketide family of antibiotics, a group of natural products isolated from the genus Streptomyces. As one of the four originally identified reveromycins (A, B, C, and D), it shares a core structural similarity with its analogues, featuring a characteristic spiroketal moiety. While much of the in-depth research has focused on Reveromycin A, this compound exhibits comparable biological activities, including inhibitory effects on eukaryotic cell growth and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing on comparative data from the reveromycin family to present a complete picture for research and drug development purposes.

Chemical Structure and Physicochemical Properties

The definitive structures of Reveromycins A, B, C, and D were elucidated by Koshino and colleagues in 1992 through spectroscopic analysis, including NMR studies.[1] this compound, like its counterparts, is a complex polyketide characterized by a spiroketal ring system, two carboxylic acid groups, and a succinate ester.[1]

While specific experimental data for the physicochemical properties of this compound are not extensively reported, these can be inferred from the general properties of the reveromycin class and the detailed data available for the closely related Reveromycin A.

Table 1: Physicochemical Properties of Reveromycins

| Property | Reveromycin A (for comparison) | This compound (Inferred) | Reference |

| Molecular Formula | C₃₆H₅₂O₁₁ | Data not available | |

| Molecular Weight | 660.79 g/mol | Data not available | |

| Appearance | Tan solid | Likely a solid | |

| Solubility | Soluble in DMF, DMSO, ethanol, ethyl acetate, methanol | Expected to have similar solubility in organic solvents |

Biological Activity and Mechanism of Action

Reveromycins A, C, and D have been shown to exhibit similar biological effects, which are notably weaker in Reveromycin B. These activities include the inhibition of the mitogenic response induced by epidermal growth factor (EGF), the induction of morphological reversion in transformed cells, and antifungal activity.

The primary molecular target of the reveromycins is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, reveromycins effectively halt protein translation, leading to cell growth arrest and, in some cases, apoptosis.

The acidic microenvironment of certain tissues, such as bone resorption sites, is known to enhance the cellular uptake and activity of Reveromycin A. This pH-dependent activity is attributed to the carboxylic acid moieties in the molecule, which become protonated in acidic conditions, increasing cell permeability. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Reveromycin A.

Table 2: Biological Activities of this compound and Related Compounds

| Activity | This compound | Reveromycin A (for comparison) | Reference |

| Inhibition of EGF-stimulated mitogen response | Active | Active | |

| Morphological reversion of srcts-NRK cells | Active | Active | |

| Antifungal Activity | Active | Active (MIC against various plant pathogenic fungi) | |

| Inhibition of human tumor cell lines | Active | Active |

Signaling Pathway

The inhibitory action of reveromycins on isoleucyl-tRNA synthetase (IleRS) disrupts the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a cascade of downstream effects culminating in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the methodologies used for its close analogue, Reveromycin A, provide a robust framework for designing experiments with this compound.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from studies on the antifungal activity of Reveromycin A against plant pathogenic fungi.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on potato dextrose agar (PDA) plates. Mycelial plugs are taken from the edge of an actively growing colony and transferred to potato dextrose broth (PDB). The culture is incubated until a sufficient mycelial mass is obtained. The mycelia are then fragmented and suspended in sterile PDB to a standardized concentration.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in PDB to achieve the desired final concentrations for the assay.

-

Microplate Assay: The assay is performed in 96-well microplates. Each well contains the fungal inoculum and a specific concentration of this compound. Control wells containing the fungal inoculum with solvent and without the compound are also included.

-

Incubation and Reading: The microplates are incubated under appropriate conditions for fungal growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines, as has been done for Reveromycin A.

-

Cell Culture: Human tumor cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (solvent) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance is then measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a promising natural product with significant biological activities, including anticancer and antifungal effects. Its mechanism of action, through the inhibition of isoleucyl-tRNA synthetase, presents a clear target for further investigation and potential therapeutic development. Although much of the detailed experimental work has been conducted on its analogue, Reveromycin A, the strong structural and functional similarities within the reveromycin family provide a solid foundation for future research on this compound. This guide serves as a comprehensive resource for scientists and researchers to understand the core characteristics of this compound and to design further studies to unlock its full therapeutic potential.

References

Discovery and Isolation of Reveromycin D from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D, a member of the reveromycin family of polyketide antibiotics, is a secondary metabolite produced by the soil actinomycete, Streptomyces sp. SN-593.[1] Like its well-studied counterpart, Reveromycin A, this compound exhibits a range of biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the fermentation of the producing organism, a plausible protocol for the purification of the compound, and summarizes its known biological effects and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and infectious disease, as well as professionals in the pharmaceutical industry.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for over two-thirds of all known antibiotics.[2] Reveromycins, first isolated in the early 1990s from Streptomyces reveromyceticus SN-593, are a class of polyketide compounds characterized by a unique spiroketal structure.[1][2] The family includes Reveromycins A, B, C, D, and E, which primarily differ in their side chains.[1] While much of the research has focused on Reveromycin A, this compound has been noted to possess similar potent biological activities. This guide focuses specifically on the available technical information regarding this compound.

Fermentation of Streptomyces sp. SN-593 for this compound Production

The production of reveromycins is achieved through submerged batch fermentation of Streptomyces sp. SN-593. While a specific protocol for the exclusive production of this compound has not been detailed in the available literature, the following methodology, adapted from protocols for general reveromycin and other Streptomyces fermentations, can be applied.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

-

Spore Suspension: Spores of Streptomyces sp. SN-593 are harvested from a mature ISP-2 agar slant.

-

Seed Culture: The spore suspension is used to inoculate a 250 mL flask containing 100 mL of ISP-2 medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L D-glucose, pH 7.0). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 24 hours.

Production Fermentation

The seed culture is then used to inoculate the production medium.

-

Production Medium: An optimized production medium (OPM) for a related reveromycin-producing strain, S. yanglinensis 3-10, contains: 3% soluble starch, 1% soybean meal, 0.75% peptone, 0.025% yeast extract, 0.5 g/L K₂HPO₄·3H₂O, 0.7 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.02 g/L MnSO₄·H₂O, and 0.01 g/L ZnSO₄·7H₂O. Another potential medium is the SY-B medium (1% soluble starch and 0.1% yeast extract).

-

Fermentation Parameters: Fermentation is carried out in a suitable fermenter at 28°C. Optimal aeration and agitation are critical for secondary metabolite production. For a 5 L fermenter, an agitation speed of 200 rpm and an aeration rate of 0.75 vvm (volume of air per volume of medium per minute) have been reported to be effective for reveromycin production in a related strain.

-

Production Enhancement: The addition of β-carboline compounds, such as BR-1, has been shown to significantly enhance the production of reveromycins in Streptomyces sp. SN-593.

Experimental Workflow for Fermentation

Isolation and Purification of this compound

A multi-step downstream processing protocol is required to isolate and purify this compound from the fermentation broth. The following is a proposed methodology based on the purification of similar polyketides from Streptomyces.

-

Extraction: The cell-free supernatant is extracted with an equal volume of ethyl acetate. This process is repeated to ensure maximum recovery of the compound. The organic phases are then pooled.

-

Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected and assayed for their biological activity.

-

High-Performance Liquid Chromatography (HPLC): Active fractions from the column chromatography are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column with a mobile phase of methanol and water is typically used. The elution of this compound is monitored by UV absorbance.

Experimental Workflow for Isolation and Purification

References

Reveromycin D: A Technical Guide to Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycins are a family of polyketide antibiotics produced by actinomycete bacteria.[1] Among them, Reveromycin D has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the producing organism, fermentation conditions, and biosynthetic pathway of reveromycins, with a focus on the core principles applicable to the production of this compound. Due to the limited availability of specific data for this compound, this guide leverages detailed information from closely related reveromycins and their producing organisms to provide a comprehensive framework for research and development.

The Producing Organism: Actinacidiphila reveromycinica SN-593

The primary producer of the reveromycin complex, including this compound, is the bacterial strain SN-593.[1] Originally classified as Streptomyces sp. SN-593, it has been recently reclassified as Actinacidiphila reveromycinica.[2] This Gram-positive, aerobic, filamentous bacterium is found in soil and is a member of the Actinomycetales order, known for its prolific production of secondary metabolites. Another notable producer of reveromycins (A and B) is Streptomyces yanglinensis 3-10, for which detailed fermentation optimization studies have been conducted.

Fermentation Conditions for Reveromycin Production

Optimizing fermentation parameters is critical for maximizing the yield of reveromycins. While specific quantitative data for this compound production by A. reveromycinica SN-593 is not extensively published, the following sections detail optimized conditions for the production of Reveromycin A and B by the closely related Streptomyces yanglinensis 3-10. These parameters provide a robust starting point for the development of a fermentation process for this compound.

Culture Media

A two-stage fermentation process, involving a seed culture medium and a production medium, is typically employed for Streptomyces cultivation.

-

Seed Culture Medium: A rich medium such as ISP Medium 2 (or GYM Medium) is suitable for the initial growth of the inoculum.

-

Production Medium: A specialized medium is required to trigger and enhance the production of secondary metabolites like reveromycins.

Table 1: Composition of Seed and Production Media for Reveromycin Production

| Component | Seed Medium (ISP2/GYM) Concentration (g/L) | Production Medium (Optimized for S. yanglinensis 3-10) Concentration (g/L) |

| Glucose | 4.0 | - |

| Yeast Extract | 4.0 | 0.25 |

| Malt Extract | 10.0 | - |

| Soluble Starch | - | 30.0 |

| Peptone | - | 7.5 |

| Soybean Meal | - | 10.0 |

| K₂HPO₄·3H₂O | - | 0.5 |

| KH₂PO₄ | - | 0.7 |

| MgSO₄·7H₂O | - | 0.4 |

| MnSO₄·H₂O | - | 0.02 |

| ZnSO₄·7H₂O | - | 0.01 |

| Agar (for solid medium) | 20.0 | - |

| pH | 7.2 | 6.57–6.8 |

Optimal Fermentation Parameters

The physical and chemical environment of the fermentation process plays a crucial role in the final product yield.

Table 2: Optimized Fermentation Parameters for Reveromycin Production by S. yanglinensis 3-10

| Parameter | Optimal Value |

| Temperature | 28°C |

| Agitation Speed | 200 rpm |

| Aeration Rate | 0.75 vvm |

| pH | 6.57–6.8 |

| Incubation Time | 72 hours |

| Dissolved Oxygen | >20% |

Experimental Protocols

Fermentation Protocol (Based on S. yanglinensis 3-10)

-

Inoculum Preparation:

-

Prepare a spore suspension of A. reveromycinica SN-593 from a mature agar plate (e.g., ISP2 medium).

-

Inoculate a 250 mL flask containing 50 mL of seed medium (ISP2/GYM broth) with the spore suspension.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

-

-

Production Fermentation:

-

Inoculate a 2 L baffled flask containing 1 L of the production medium with the seed culture (5-10% v/v).

-

Incubate under the optimized conditions: 28°C, 200 rpm.

-

Monitor the pH and dissolved oxygen levels throughout the fermentation.

-

Harvest the culture broth after 72 hours for extraction.

-

Extraction and Purification Protocol

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 15 minutes).

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.

-

Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to obtain pure this compound.

-

Biosynthetic Pathway of Reveromycins

Reveromycins are polyketides, synthesized by a type I polyketide synthase (PKS) system. The biosynthetic pathway of Reveromycin A has been elucidated and serves as a model for understanding the formation of other reveromycins, including this compound. The key steps involve the assembly of a polyketide chain from simple acyl-CoA precursors, followed by a series of post-PKS modifications including cyclization, hydroxylation, and glycosylation.

The diagram below illustrates the general biosynthetic pathway leading to the reveromycin core structure. The formation of this compound would involve specific tailoring enzymes acting on a common intermediate.

Caption: Generalized biosynthetic pathway of reveromycins.

Experimental and Logical Workflows

The following diagram outlines the general workflow for the production and isolation of this compound.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Reveromycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycins are a family of polyketide natural products exhibiting a range of potent biological activities, including antifungal, anti-inflammatory, and anticancer properties. Reveromycin D, a member of this family, shares the characteristic spiroacetal core structure and polyene carboxylic acid side chains. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the biosynthesis of this compound, including a detailed analysis of the gene cluster, the polyketide synthase assembly line, post-PKS modifications, and the regulatory networks that govern its production.

The Reveromycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large, contiguous gene cluster found in the producing organism, Actinacidiphila reveromycinica SN-593. The entire cluster spans approximately 91 kilobases and contains a suite of genes encoding the polyketide synthases (PKSs), tailoring enzymes, regulatory proteins, and transport functions.[1]

Gene Organization and Putative Functions

The core of the biosynthetic machinery is comprised of four large Type I polyketide synthase genes: revA, revB, revC, and revD.[1] These are flanked by a cohort of genes responsible for post-PKS modifications, precursor supply, and regulation. A summary of the genes and their putative functions within the reveromycin gene cluster is provided below.

Table 1: Genes of the Reveromycin Biosynthetic Cluster and Their Putative Functions.

| Gene | Proposed Function |

| PKS Genes | |

| revA | Polyketide Synthase |

| revB | Polyketide Synthase |

| revC | Polyketide Synthase |

| revD | Polyketide Synthase |

| Post-PKS Modification Genes | |

| revE | Acyl-CoA synthetase |

| revF | Enoyl-CoA hydratase/isomerase |

| revG | Dihydroxy ketone synthase |

| revH | Acyl-CoA dehydrogenase |

| revI | Cytochrome P450 monooxygenase (C18-hydroxylase) |

| revJ | Spiroacetal synthase |

| revK | Thioesterase |

| revL | Acyltransferase |

| revM | Methyltransferase |

| revN | Oxidoreductase |

| Precursor Biosynthesis Genes | |

| revO | Acyl-CoA carboxylase, alpha subunit |

| revP | Acyl-CoA carboxylase, beta subunit |

| Regulatory and Transport Genes | |

| revQ | SARP-family transcriptional regulator |

| revR | ABC transporter, ATP-binding protein |

| revS | ABC transporter, permease protein |

| revT | TetR-family transcriptional regulator |

| revU | LuxR-family transcriptional regulator |

The Polyketide Synthase (PKS) Assembly Line

The carbon skeleton of this compound is assembled by a modular Type I PKS system encoded by the revA, revB, revC, and revD genes. This assembly line functions in a co-linear fashion, where each module is responsible for the incorporation and modification of a specific extender unit. While a definitive module-by-module analysis with experimentally verified extender units for this compound is not yet published, a bioinformatic analysis of the acyltransferase (AT) domain specificities allows for a predicted assembly pathway.

The loading module is predicted to be primed with a propionyl-CoA starter unit. The subsequent elongation modules are predicted to incorporate a series of malonyl-CoA and methylmalonyl-CoA extender units to construct the polyketide chain. The specific sequence and modifications at each step are determined by the enzymatic domains within each module, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.

Post-PKS Modifications: Tailoring the Polyketide Backbone

Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the intermediate to yield the final structure of this compound. These modifications are critical for its biological activity.

Spiroacetal Formation

A key feature of the reveromycins is their characteristic spiroacetal core. This structure is formed through a series of enzymatic reactions catalyzed by RevG and RevJ.[2]

-

RevG (Dihydroxy ketone synthase): This enzyme is proposed to catalyze the formation of a dihydroxy ketone intermediate from an acyclic precursor.

-

RevJ (Spirocetal synthase): Following the action of RevG, RevJ facilitates the stereospecific cyclization of the dihydroxy ketone intermediate to form the 6,6-spiroacetal ring system.[2]

Hydroxylation and Hemisuccinylation

The later steps of the biosynthesis involve hydroxylation and the addition of a hemisuccinate moiety.

-

RevI (Cytochrome P450): This enzyme has been characterized as a C18-hydroxylase, which introduces a hydroxyl group at the C-18 position of the reveromycin scaffold. This hydroxylation is a prerequisite for the subsequent attachment of the hemisuccinate group.[3]

-

Hemisuccinylation: The enzyme responsible for the final hemisuccinylation step has not been definitively identified but is presumed to be encoded within the gene cluster.

The overall biosynthetic pathway can be visualized as a multi-step process from precursor molecules to the final complex structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Reveromycin Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two key regulatory proteins encoded within the gene cluster: RevQ and RevU.

-

RevQ: This protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family of transcriptional activators. Overexpression of revQ has been shown to increase the production of reveromycin, indicating its role as a positive regulator.

-

RevU: A LuxR-family transcriptional regulator, RevU, has been identified as a receptor for β-carboline compounds, which act as chemical signals to induce reveromycin production. This suggests a complex interplay between the producing organism and its environment in controlling the biosynthesis of this antibiotic.

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of reveromycin derivatives.

Table 2: Kinetic Parameters and Production Titers for Reveromycin Biosynthesis.

| Enzyme/Strain | Substrate | Parameter | Value | Reference |

| P450revI-A241L mutant | Reveromycin T | Km | 0.90 ± 0.10 µM | |

| kcat | 25.7 ± 2.5 min-1 | |||

| kcat/Km | 28.9 min-1 µM-1 | |||

| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI | - | Reveromycin A Titer | 1.13 mg L-1 | |

| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L | - | 17-hydroxy-RM-T Titer | 0.34 mg L-1 | |

| - | 17-hemisuccinyloxy-RM-T Titer | 0.47 mg L-1 | ||

| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L/revQ | - | 17-hemisuccinyloxy-RM-T Titer | 5.18 mg L-1 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Disruption

Gene disruption is a fundamental technique used to elucidate the function of specific genes in a biosynthetic pathway. A common method for gene disruption in Streptomyces and related actinomycetes is PCR-targeted gene replacement.

Caption: Workflow for gene disruption in A. reveromycinica.

Detailed Steps:

-

Construction of the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Protoplast Formation: Mycelia of A. reveromycinica are treated with lysozyme to generate protoplasts.

-

Transformation: The disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Regeneration: Transformants are selected on regeneration plates containing the appropriate antibiotic.

-

Verification: Successful double-crossover homologous recombination events are confirmed by PCR analysis of genomic DNA from the transformants.

-

Metabolite Analysis: The culture broth of the mutant strain is analyzed by LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.

Heterologous Expression and In Vitro Enzyme Assays

To characterize the function of individual enzymes, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli. The purified enzymes are then used in in vitro assays.

Caption: Workflow for heterologous expression and in vitro enzyme characterization.

Detailed Steps for RevI Characterization:

-

Gene Cloning and Expression: The revI gene is cloned into an E. coli expression vector (e.g., pET vector) with a His-tag. The resulting plasmid is transformed into an expression strain like E. coli BL21(DE3). Protein expression is induced with IPTG.

-

Protein Purification: The His-tagged RevI protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

In Vitro Assay: The purified RevI enzyme is incubated with its substrate (e.g., Reveromycin T), a P450 reductase partner, and an NADPH-regenerating system.

-

Product Analysis: The reaction mixture is extracted with an organic solvent, and the products are analyzed by LC-MS to identify the hydroxylated product and to quantify its formation.

-

Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Km and kcat) of the enzyme can be determined.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of microbial secondary metabolism. The elucidation of the functions of the genes within the biosynthetic cluster, the intricate assembly of the polyketide backbone by the PKS machinery, and the subsequent tailoring reactions provide a solid foundation for future research. This knowledge is invaluable for drug development professionals seeking to generate novel reveromycin analogs with improved therapeutic properties through targeted genetic engineering of this remarkable biosynthetic pathway. Further characterization of the PKS modules and the remaining uncharacterized enzymes in the pathway will undoubtedly open up new avenues for the production of novel bioactive compounds.

References

Antifungal Spectrum of Reveromycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a polyketide natural product belonging to the reveromycin family, which are known for their diverse biological activities. While its congeners, Reveromycin A and B, have been more extensively studied for their antifungal properties against various plant pathogens, this compound has also demonstrated antifungal activity. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide also draws upon information from closely related reveromycins to provide a broader context for its potential antifungal applications.

Antifungal Spectrum

Quantitative data on the antifungal activity of this compound is scarce in the available scientific literature. However, studies on Reveromycin A and B provide insights into the potential spectrum of activity for this class of compounds. The antifungal efficacy of reveromycins is notably influenced by pH, with greater activity observed under acidic conditions.

Table 1: Antifungal Activity of Reveromycin A against Plant Pathogenic Fungi

| Fungal Species | EC50 (µg/mL) at pH 4.5 | EC50 (µg/mL) at pH 5.5 | EC50 (µg/mL) at pH 7.0 |

| Botrytis cinerea | 0.10 | 0.42 | 14.04 |

| Mucor hiemalis | 0.88 | 1.76 | 53.35 |

| Rhizopus stolonifer | 0.25 | 0.85 | 25.65 |

| Sclerotinia sclerotiorum | 0.15 | 0.65 | 19.85 |

Table 2: Antifungal Activity of Reveromycin B against Plant Pathogenic Fungi

| Fungal Species | EC50 (µg/mL) at pH 4.5 | EC50 (µg/mL) at pH 5.5 | EC50 (µg/mL) at pH 7.0 |

| Botrytis cinerea | 1.15 | 6.12 | >100 |

| Mucor hiemalis | 5.49 | 35.46 | >100 |

| Rhizopus stolonifer | 2.55 | 15.25 | >100 |

| Sclerotinia sclerotiorum | 1.85 | 10.55 | >100 |

Note: Data for this compound is not currently available in the cited literature. The tables above summarize the activity of Reveromycin A and B for comparative purposes.

Mechanism of Action

The primary antifungal mechanism of the reveromycin class of compounds, including this compound, is the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation.

By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule. This mimics a state of amino acid starvation within the fungal cell, triggering a cascade of downstream cellular responses. One of the key pathways activated is the General Amino Acid Control (GCN) pathway.

GCN Signaling Pathway Activation

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle. This accumulation is sensed by the protein kinase Gcn2, which becomes activated. Activated Gcn2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces the overall rate of protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor Gcn4. The newly synthesized Gcn4 then translocates to the nucleus and activates the transcription of a wide array of genes involved in amino acid biosynthesis and stress response, as the cell attempts to compensate for the perceived amino acid deficiency. However, the persistent inhibition of IleRS by this compound ultimately leads to cell growth arrest and, at sufficient concentrations, cell death.

Caption: Inhibition of IleRS by this compound activates the GCN pathway.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Materials and Reagents

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator

2. Preparation of Media and Reagents

-

RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions, buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and store at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

3. Inoculum Preparation

-

Yeasts (e.g., Candida spp.):

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 cells/mL.

-

-

Filamentous Fungi (e.g., Aspergillus spp.):

-

Subculture the mold on a PDA plate and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 20 and scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 104 conidia/mL using a hemocytometer.

-

4. Assay Procedure

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to well 1.

-

Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

-

Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in these wells will be 200 µL.

-

Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.

5. Determination of MIC

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.

-

For yeasts, the MIC is often read as the concentration that produces an approximately 50% reduction in turbidity as determined visually or with a microplate reader.

-

For filamentous fungi, the MIC is typically the lowest concentration at which no visible growth is observed.

Caption: A generalized workflow for determining antifungal susceptibility.

Conclusion

This compound holds promise as an antifungal agent due to its targeted mechanism of action against isoleucyl-tRNA synthetase, a validated fungal target. While specific quantitative data on its antifungal spectrum remains limited, the information available for related reveromycins suggests potential activity against a range of fungal pathogens, particularly under acidic conditions. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the antifungal properties of this compound. Future research should focus on generating comprehensive MIC data against a broad panel of clinically relevant fungi and further elucidating the downstream signaling pathways affected by this compound to fully understand its therapeutic potential.

Reveromycin D: A Technical Guide to its Inhibition of EGF-Stimulated Mitogen Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Reveromycin D's inhibitory effects on the epidermal growth factor (EGF)-stimulated mitogen response. This compound, a polyketide antibiotic, has been identified as a potent inhibitor of eukaryotic cell proliferation. Its primary mechanism of action is the specific inhibition of isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis. This inhibition leads to a cascade of downstream effects, including the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent cell cycle arrest, primarily in the G1 phase. This document details the molecular mechanisms, presents quantitative data on its biological activities, provides comprehensive experimental protocols for studying its effects, and visualizes the key signaling pathways and experimental workflows.

Introduction

The epidermal growth factor (EGF) and its receptor (EGFR) play a pivotal role in regulating cell growth, proliferation, and differentiation. The binding of EGF to EGFR initiates a complex signaling cascade, with the Ras-Raf-MEK-ERK (MAPK) pathway being a central axis for transmitting mitogenic signals from the cell surface to the nucleus. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Reveromycins are a class of polyketide antibiotics produced by Streptomyces sp. that have demonstrated significant biological activities, including antifungal and antitumor properties. This compound, along with its analogues Reveromycin A and C, has been shown to inhibit the EGF-stimulated mitogen response in various cell lines. This guide focuses on the specific inhibitory actions of this compound, providing a detailed technical overview for researchers in cell biology and drug discovery.

Mechanism of Action of this compound

The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS) , a class I aminoacyl-tRNA synthetase.[1][2] IleRS is responsible for the crucial first step of protein synthesis: the charging of tRNA with the amino acid isoleucine. By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[3]

This inhibition of protein synthesis has profound downstream consequences, particularly on signaling pathways that rely on the rapid synthesis of regulatory proteins. The EGF-stimulated mitogen response is highly dependent on the synthesis of cyclins and other cell cycle regulatory proteins. By cutting off the supply of newly synthesized proteins, this compound effectively shuts down the proliferative signals initiated by EGF.

Inhibition of the EGF-Stimulated Mitogen Response

The EGF-stimulated mitogen response is a cascade of events that ultimately leads to cell division. A key component of this pathway is the MAPK/ERK cascade. Upon EGF binding, the EGFR autophosphorylates, creating docking sites for adaptor proteins that activate Ras. Ras, in turn, activates a kinase cascade consisting of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive the expression of genes required for cell cycle progression.

This compound disrupts this pathway primarily through the inhibition of protein synthesis, which is essential for the production of key regulatory proteins like cyclins (e.g., Cyclin D1) that are necessary for the G1 to S phase transition. This leads to an arrest of the cell cycle in the G1 phase.

Data Presentation

The following tables summarize the quantitative data available for Reveromycin A, a close and functionally similar analog of this compound. These values provide a strong indication of the potency of this compound.

| Biological Activity | Compound | Cell Line | Parameter | Value | Reference |

| Inhibition of Mitogen Response | Reveromycin A, C, D | Balb/MK | EGF-stimulated mitogenesis | Inhibitory Activity Observed | [3] |

| Inhibition of Cell Proliferation | Reveromycin A | BG-1 (human ovarian carcinoma) | TGF-α-induced proliferation | 30-300 nM (concentration range) | [4] |

| Biochemical Activity | Compound | System | Parameter | Effect | Reference |

| Protein Synthesis | Reveromycin A | Eukaryotic cells (in vitro) | General protein synthesis | Selective inhibitor | |

| Enzyme Inhibition | Reveromycin A | Isoleucyl-tRNA synthetase | Enzyme activity | Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the EGF-stimulated mitogen response.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in response to EGF stimulation and its inhibition by this compound.

Materials:

-

Cell line (e.g., Balb/MK, A431, or other EGF-responsive cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-4 hours.

-

Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Protein Synthesis Assay

This protocol measures the rate of protein synthesis by monitoring the incorporation of a labeled amino acid analog.

Materials:

-

Cell line

-

Cell culture medium

-

This compound

-

EGF

-

L-[³⁵S]methionine or a non-radioactive alternative like O-propargyl-puromycin (OPP) with a corresponding detection kit (e.g., Click-iT™ OPP Alexa Fluor™ Protein Synthesis Assay Kit).

-

Trichloroacetic acid (TCA) for radioactive method

-

Scintillation counter or fluorescence microscope/plate reader for non-radioactive method

Procedure (using non-radioactive OPP):

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate.

-

Serum-starve cells as required.

-

Pre-treat with this compound or vehicle for the desired time.

-

Stimulate with EGF.

-

-

Labeling:

-

Add OPP to the culture medium and incubate for 30-60 minutes to allow incorporation into newly synthesized proteins.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

-

-

Detection:

-

Perform the click reaction by adding the fluorescent azide detection reagent.

-

Incubate in the dark for 30 minutes.

-

-

Analysis:

-

Wash the cells.

-

Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence in this compound-treated cells indicates inhibition of protein synthesis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell line

-

Cell culture medium

-

This compound

-

EGF

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to sub-confluency.

-

Synchronize cells if necessary (e.g., by serum starvation).

-

Treat cells with this compound or vehicle for a period corresponding to at least one cell cycle (e.g., 24-48 hours).

-

Stimulate with EGF as required.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells and prevent clumping.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells to exclude doublets.

-

Generate a histogram of DNA content (PI fluorescence).

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak in this compound-treated samples indicates a G1 cell cycle arrest.

-

Mandatory Visualizations

Signaling Pathways

Caption: EGF-stimulated MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflows

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound presents a compelling case as a potent inhibitor of the EGF-stimulated mitogen response. Its well-defined mechanism of action, centered on the inhibition of isoleucyl-tRNA synthetase and the subsequent blockade of protein synthesis, offers a clear rationale for its anti-proliferative effects. The data, primarily from its close analog Reveromycin A, demonstrates efficacy in the nanomolar range for inhibiting growth factor-driven cell proliferation. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound on the MAPK/ERK signaling cascade and cell cycle progression. Further research to determine the precise IC50 values of this compound on key signaling nodes such as ERK phosphorylation will be crucial for its continued development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricate cellular effects of this compound.

References

- 1. Receptor Level Mechanisms Are Required for Epidermal Growth Factor (EGF)-stimulated Extracellular Signal-regulated Kinase (ERK) Activity Pulses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation and Activation of RhoA by ERK in Response to Epidermal Growth Factor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]

- 4. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Protein Synthesis Inhibition by Reveromycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycins are a class of polyketide antibiotics known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects. This technical guide focuses on the in vitro protein synthesis inhibition by Reveromycin D. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, extensive research on its close structural analog, Reveromycin A, provides a strong framework for understanding its mechanism of action. This document synthesizes the available information, primarily leveraging data from Reveromycin A studies to elucidate the core mechanism of action, provide detailed experimental protocols for relevant assays, and present the inhibitory effects in a structured format. The primary molecular target is identified as isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the initiation of protein synthesis.

Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase

The primary mechanism by which Reveromycin A, and by extension this compound, inhibits protein synthesis is through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4][5]. IleRS is a vital enzyme responsible for the charging of tRNA with isoleucine, a critical step in the translation process.

Reveromycin A acts as a competitive inhibitor, binding to the tRNAIle binding site on the IleRS enzyme. This binding event is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP). By occupying the tRNA binding site, Reveromycin A prevents the productive binding of tRNAIle, thereby halting the aminoacylation process and subsequent protein synthesis.

The following diagram illustrates the proposed inhibitory mechanism of Reveromycin A on IleRS, which is presumed to be the same for this compound.

Caption: Mechanism of IleRS inhibition by Reveromycin.

Quantitative Data on In Vitro Protein Synthesis Inhibition

Table 1: Inhibitory Activity of Reveromycin A

| Assay Type | Target | Organism/System | IC50 | Reference |

| Isoleucyl-tRNA Synthetase Activity | Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | 8 ng/mL | |

| In Vitro Protein Synthesis | Eukaryotic Translation Machinery | Rabbit Reticulocyte Lysate | Not explicitly stated, but potent inhibition observed |

Note: The IC50 value for IleRS inhibition by Reveromycin A highlights its potent activity. It is anticipated that this compound exhibits a similar level of potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro protein synthesis inhibition by Reveromycin A, which are directly applicable for the study of this compound.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Objective: To determine the dose-dependent inhibitory effect of this compound on the synthesis of a reporter protein.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reporter mRNA (e.g., Firefly Luciferase mRNA)

-

Amino acid mixture (minus methionine if using 35S-methionine for detection)

-

35S-Methionine (for radioactive detection) or Luciferase Assay Reagent (for luminescence detection)

-

Nuclease-free water

-

Incubator at 30°C

-

Scintillation counter or Luminometer

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).

-

Initiate the translation reaction by adding the radiolabeled amino acid or by placing the tubes at 30°C.

-

Incubate the reactions for a specified time (e.g., 90 minutes) at 30°C.

-

Stop the reaction by placing the tubes on ice or by adding a stop solution.

-

For radioactive detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filters, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence detection: Take an aliquot of the reaction mixture, add the luciferase assay reagent, and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caption: In Vitro Translation Assay Workflow.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This enzyme-based assay directly measures the inhibition of IleRS activity.

Objective: To quantify the inhibitory effect of this compound on the aminoacylation of tRNAIle by IleRS.

Materials:

-

Purified or partially purified eukaryotic IleRS

-

This compound

-

3H- or 14C-labeled Isoleucine

-

tRNA mixture containing tRNAIle

-

ATP

-

Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and labeled isoleucine.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Add the purified IleRS enzyme to each tube.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the tRNA mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a TCA-impregnated glass fiber filter.

-

Wash the filters extensively with cold TCA to remove unincorporated labeled isoleucine.

-

Dry the filters and measure the radioactivity retained on the filters (representing the labeled isoleucyl-tRNAIle) using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Caption: IleRS Inhibition Assay Workflow.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on protein synthesis is a direct consequence of its effect on the core translational machinery. There is currently no evidence to suggest that this compound modulates specific upstream signaling pathways to exert its inhibitory effect on protein synthesis. The logical relationship is a direct, causal chain of events.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Reveromycin D: A Technical Guide to the Morphological Reversion of srcts-NRK Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental basis of the morphological reversion of v-Src-transformed Normal Rat Kidney (srcts-NRK) cells induced by Reveromycin D. This document provides a comprehensive overview of the underlying molecular pathways, detailed experimental protocols, and quantitative data to support further research and development in oncology and cell biology.

Core Concept: Reversion of Transformed Phenotype

The transformation of cells by the v-Src oncogene leads to characteristic morphological changes, including a rounded cell shape, loss of actin stress fibers, and anchorage-independent growth. This compound, a potent inhibitor of protein synthesis, has been demonstrated to reverse these changes, causing the cells to revert to a flattened, non-transformed phenotype with well-organized actin stress fibers. This phenomenon provides a valuable model for studying the signaling pathways that maintain the transformed state and for identifying potential therapeutic agents that can induce cancer cell redifferentiation.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging isoleucine to its cognate tRNA during protein synthesis.[1][2][3] By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[1][3] This non-specific inhibition of protein synthesis is the initiating event that leads to the downstream effects on cell morphology and cytoskeletal organization. The effects of Reveromycin A, C, and D on eukaryotic cells are reported to be closely similar.

Data Presentation: Biological Activities of Reveromycin A Derivatives

| Compound | Morphological Reversion of srcts-NRK cells | Inhibition of Isoleucyl-tRNA Synthetase (IC50) | Inhibition of in vitro Protein Synthesis (IC50) |

| Reveromycin A | Active | Data not specified | Data not specified |

| Derivative 1 (C5-hydroxyl modified) | Inactive | Inactive | Inactive |

| Derivative 2 (C24-carboxyl modified) | Inactive | Inactive | Inactive |

Note: Specific IC50 values for the morphological reversion assay were not provided in the available literature. The table indicates the qualitative activity.

Signaling Pathway to Morphological Reversion

The inhibition of protein synthesis by this compound triggers a cascade of events that ultimately leads to the reorganization of the actin cytoskeleton and a reversal of the transformed phenotype. While the precise, linear pathway from IleRS inhibition to morphological reversion is a subject of ongoing research, the available evidence points to the involvement of the Rho family of GTPases, key regulators of the actin cytoskeleton.

The v-Src oncogene promotes a transformed morphology through the Ras signaling pathway, which in turn is known to influence the activity of Rho GTPases. It is hypothesized that the inhibition of protein synthesis by this compound disrupts the delicate balance of signaling proteins that maintain the v-Src-induced transformed state. This disruption likely leads to the reactivation of RhoA-mediated signaling pathways, which are essential for the formation of actin stress fibers and the establishment of a flattened, adherent cell morphology.

Diagram: Proposed Signaling Pathway of this compound-Induced Morphological Reversion

Caption: Proposed signaling cascade from this compound to morphological reversion.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in assessing the morphological reversion of srcts-NRK cells.

Morphological Reversion Assay

This assay qualitatively and quantitatively assesses the ability of a compound to revert the transformed morphology of srcts-NRK cells.

Materials:

-

srcts-NRK cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Incubator (33°C and 39°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Cell Culture: Culture srcts-NRK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells at 33°C (permissive temperature for v-Src activity) to exhibit the transformed phenotype (rounded morphology). For a negative control (non-transformed phenotype), culture a parallel set of cells at 39°C (non-permissive temperature).

-

Cell Seeding: Trypsinize the cells and seed them into 96-well microtiter plates at a density of 2 x 10^4 cells/well in 200 µL of culture medium.

-

Incubation: Incubate the plates at 33°C for 4 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation with Compound: Incubate the plates for 17-24 hours at 33°C.

-

Microscopic Analysis: Observe the cells under an inverted microscope. The morphological reversion is characterized by a change from a rounded, refractile morphology to a flattened, fibroblast-like morphology.

-

Quantification: To quantify the effect, count the number of cells with a reverted (normal, flat) morphology and the total number of cells in several random fields of view for each concentration. The activity is represented as the percentage of reverted cells in the total cell population.

Diagram: Experimental Workflow for Morphological Reversion Assay

Caption: Workflow for the srcts-NRK morphological reversion assay.

Actin Cytoskeleton Staining

This protocol is used to visualize the organization of the actin cytoskeleton within the cells.

Materials:

-

srcts-NRK cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed srcts-NRK cells on glass coverslips in a petri dish. Culture and treat with this compound as described in the morphological reversion assay.

-

Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei. In reverted cells, a clear network of actin stress fibers will be visible, whereas in transformed cells, actin will be more diffuse or organized into punctate structures.

Conclusion

This compound serves as a valuable tool for studying the molecular mechanisms that underpin cellular transformation. Its ability to induce a striking morphological reversion in srcts-NRK cells through the inhibition of protein synthesis highlights the dynamic nature of the transformed phenotype and its dependence on the continuous expression of key regulatory proteins. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling pathways involved and to explore the potential of targeting protein synthesis as a therapeutic strategy in cancer. Further studies are warranted to precisely quantify the dose-dependent effects of this compound and to definitively map the signaling intermediates that link the inhibition of isoleucyl-tRNA synthetase to the reorganization of the actin cytoskeleton.

References

Methodological & Application

Application Notes and Protocols: Isolating Reveromycin D from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D is a polyketide metabolite produced by Streptomyces sp. SN-593 with potential applications in drug development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture. The methodology covers fermentation of the bacterial strain, solvent extraction of the culture broth, and purification of the target compound using chromatographic techniques. This protocol is intended to provide a comprehensive guide for researchers to obtain this compound for further biological and pharmacological studies.

Introduction

Reveromycins are a family of structurally related polyketides produced by Streptomyces sp. SN-593. This family includes Reveromycin A, B, C, D, and E, which primarily differ in the nature of their C-18 side chains. This compound, in particular, is of interest for its potential biological activities. The isolation of a specific Reveromycin analogue requires a multi-step process involving microbial fermentation, extraction, and high-resolution chromatographic separation. This protocol outlines a reproducible method for the isolation of this compound.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, Table 1 provides a general overview of the expected outcomes at each stage of the isolation process based on typical secondary metabolite purification from Streptomyces cultures.

Table 1: Expected Yields and Purity at Different Isolation Stages

| Stage | Input Material | Output Material | Expected Yield Range | Estimated Purity of this compound |

| Fermentation | Streptomyces sp. SN-593 inoculum | Culture Broth | Variable | Low (mixture of metabolites) |

| Extraction | Culture Broth Supernatant | Crude Ethyl Acetate Extract | 100 - 500 mg/L | 1 - 5% |

| Column Chromatography | Crude Ethyl Acetate Extract | Enriched Reveromycin Fraction | 50 - 150 mg/L | 20 - 40% |

| Preparative HPLC | Enriched Reveromycin Fraction | Purified this compound | 5 - 20 mg/L | >95% |

Experimental Protocols

Fermentation of Streptomyces sp. SN-593

This protocol describes the cultivation of Streptomyces sp. SN-593 for the production of this compound.

Materials:

-

Streptomyces sp. SN-593 culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., SY-B medium)[1]

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a sterile seed culture medium with Streptomyces sp. SN-593 from a stock culture. Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically a 5% v/v inoculum).

-

Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Production of Reveromycins can be monitored by analytical HPLC-MS.

Extraction of this compound

This protocol details the extraction of the Reveromycin mixture from the fermentation broth.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Harvesting: After the incubation period, harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with equal volumes of ethyl acetate.

-

Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This section describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography (Optional Pre-purification)

This step can be used to enrich the Reveromycin fraction and remove highly polar and non-polar impurities.

Materials:

-

Crude ethyl acetate extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate, Methanol

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, v/v)

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing Reveromycins.

-

Pooling and Concentration: Pool the fractions containing the Reveromycin mixture and concentrate using a rotary evaporator.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

This is the final step to isolate pure this compound from the enriched fraction. The following is a suggested starting method based on analytical separations of Reveromycins.[2] Optimization may be required.

Materials:

-

Enriched Reveromycin fraction

-

HPLC grade water

-

HPLC grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Preparative reverse-phase HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the enriched Reveromycin fraction in a minimal amount of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.01% TFA). Filter the sample through a 0.45 µm filter.

-

HPLC Separation:

-

Column: Preparative C18 reverse-phase column.

-

Mobile Phase A: Water with 0.01% TFA.

-

Mobile Phase B: Acetonitrile with 0.01% TFA.

-

Gradient: A linear gradient from 10% to 100% Mobile Phase B over 60 minutes.

-

Flow Rate: 10-20 mL/min (depending on column dimensions).

-

Detection: UV detector at 230 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram. The elution order of Reveromycin analogues will depend on their relative hydrophobicity.

-